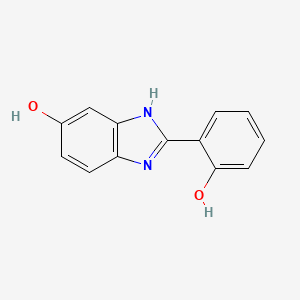
6-(5-Hydroxy-1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Hydroxy-1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Hydroxy-1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 5-hydroxy-1,3-dihydro-2H-benzimidazol-2-one with cyclohexa-2,4-dien-1-one in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process parameters are carefully controlled to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
6-(5-Hydroxy-1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .
Applications De Recherche Scientifique
6-(5-Hydroxy-1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-(5-Hydroxy-1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific biological activity being studied . For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzimidazolinone: A benzimidazole derivative with similar structural features but different biological activities.
2-Hydroxybenzimidazole: Another benzimidazole derivative with hydroxyl substitution, known for its antimicrobial properties.
2-Oxobenzimidazole: A compound with a similar core structure but different functional groups, used in various chemical and biological applications.
Uniqueness
6-(5-Hydroxy-1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one is unique due to its specific structural features, such as the presence of both benzimidazole and cyclohexa-2,4-dien-1-one moieties. This unique structure contributes to its diverse chemical reactivity and biological activities, making it a valuable compound for various scientific research and industrial applications .
Propriétés
Numéro CAS |
63899-55-8 |
|---|---|
Formule moléculaire |
C13H10N2O2 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
2-(2-hydroxyphenyl)-3H-benzimidazol-5-ol |
InChI |
InChI=1S/C13H10N2O2/c16-8-5-6-10-11(7-8)15-13(14-10)9-3-1-2-4-12(9)17/h1-7,16-17H,(H,14,15) |
Clé InChI |
XQZWSEMYUBYURU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


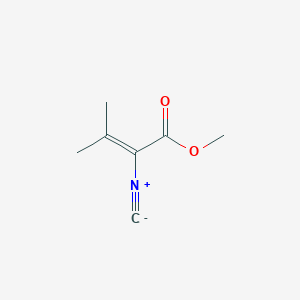
![Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol](/img/structure/B14498480.png)
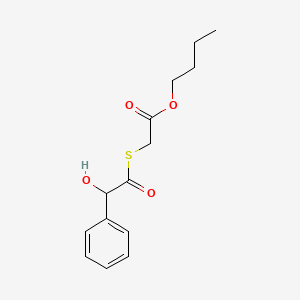
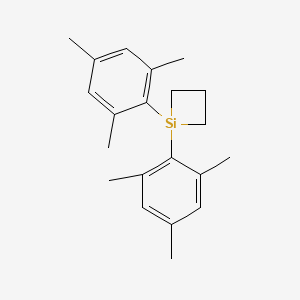
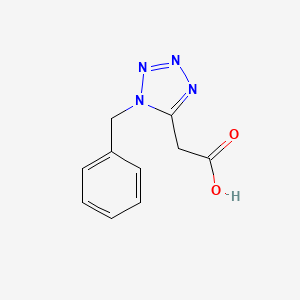
![7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene](/img/structure/B14498503.png)

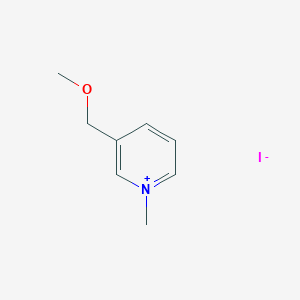

![[(4-Methoxyphenyl)imino]tris(4-methylphenyl)-lambda~5~-phosphane](/img/structure/B14498514.png)

![4-[(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-C-phenylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14498529.png)
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,3,3a,4,5-hexahydro-6H-indol-6-one](/img/structure/B14498539.png)

